

analytical methods for N-(4-sulfamoylphenethyl)acetamide quantification

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Compound of Interest

Compound Name: *N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide*

Cat. No.: *B7889901*

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Application Note: Trace Quantification of N-(4-sulfamoylphenethyl)acetamide (N-ASPA)

Executive Summary & Scientific Context

N-(4-sulfamoylphenethyl)acetamide (CAS: 41472-49-5), hereafter referred to as N-ASPA, is a critical process-related impurity and potential metabolite associated with the synthesis of sulfonamide antibiotics and sulfonamide derivatives. Structurally, it consists of a phenethyl backbone linking a sulfonamide moiety and an acetamide group.

Why Quantification Matters:

- **Process Control:** N-ASPA can form during the acetylation of 4-(2-aminoethyl)benzenesulfonamide (a key starting material). Its presence indicates side-reactions or incomplete hydrolysis steps.
- **Safety Profile:** As a sulfonamide derivative, it carries risks of hypersensitivity and must be controlled at trace levels (typically <0.10% or <10 ppm depending on genotoxic assessment) in final drug substances (API).

This guide presents two tiered methodologies:

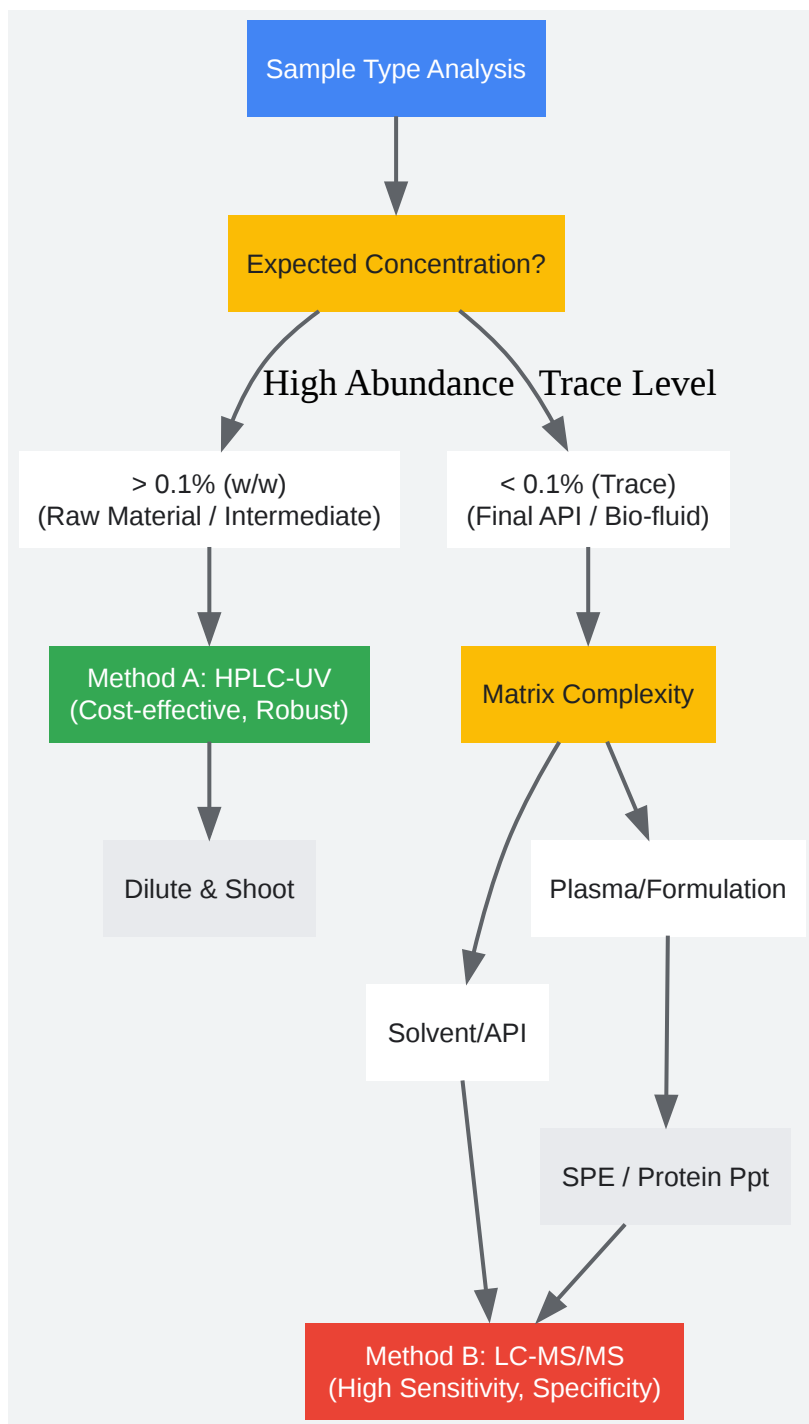
- Method A (HPLC-UV): For raw material assay and process monitoring (Limit of Quantitation ~0.05%).
- Method B (LC-MS/MS): For trace impurity profiling in complex matrices (Limit of Quantitation ~1-5 ng/mL).

Chemical Logic & Method Development Strategy

The separation strategy relies on the amphiphilic nature of N-ASPA.

- Hydrophobic Domain: The phenethyl chain and acetamide group provide sufficient retention on C18 stationary phases.
- Polar/Ionizable Domain: The sulfonamide group () is polar and weakly acidic ().
- Chromatographic Causality: We utilize an acidic mobile phase (pH 2.5–3.0) to suppress the ionization of the sulfonamide nitrogen, ensuring the molecule remains neutral. This maximizes interaction with the C18 ligands, reducing peak tailing and improving resolution from the more polar precursor, 4-(2-aminoethyl)benzenesulfonamide.

Decision Logic for Method Selection



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Method A: HPLC-UV Protocol (Process Control)

Objective: Routine purity analysis of intermediates.

Instrumental Parameters

Parameter	Setting	Rationale
Column	C18 (L1), 250 x 4.6 mm, 5 μ m (e.g., Agilent Zorbax Eclipse Plus)	Provides sufficient carbon load for retention of the phenethyl group.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH suppresses silanol activity and keeps analyte neutral.
Mobile Phase B	Acetonitrile (HPLC Grade)	Lower viscosity and UV cutoff than Methanol.
Flow Rate	1.0 mL/min	Standard backpressure optimization.
Detection	UV @ 265 nm	Max absorbance for the sulfonamide benzene ring transition.
Temp	35°C	Improves mass transfer and peak shape.

Gradient Program

- 0-2 min: 5% B (Equilibration)
- 2-15 min: 5%
60% B (Linear Gradient)
- 15-20 min: 60%
90% B (Wash)
- 20-25 min: 5% B (Re-equilibration)

Standard Preparation

- Stock: Dissolve 10.0 mg N-ASPA in 10 mL Methanol (1000 µg/mL).
- Working Std: Dilute to 50 µg/mL in Mobile Phase A:B (90:10).

Method B: LC-MS/MS Protocol (Trace Quantification)

Objective: Quantifying N-ASPA at ng/mL levels (e.g., genotoxic impurity screening or metabolic studies).

Mass Spectrometry Source Parameters (ESI+)

- Ionization: Electrospray Positive (ESI+)
- Precursor Ion:

243.1
- Capillary Voltage: 3.5 kV
- Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring)

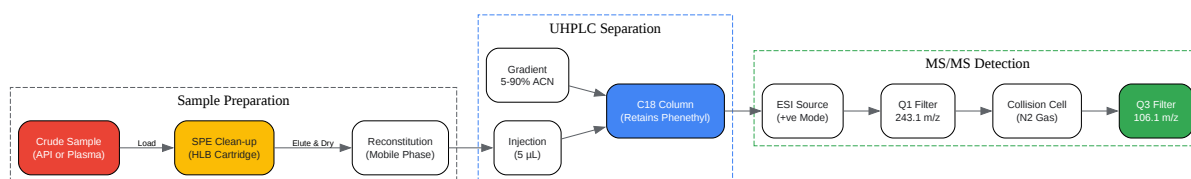
Transition ()	Dwell (ms)	Collision Energy (eV)	Type	Structural Assignment
243.1 106.1	50	25	Quantifier	Loss of sulfonamide & acetamide (ethylbenzene cation)
243.1 184.0	50	15	Qualifier	Loss of acetamide group ()
243.1 91.1	50	35	Qualifier	Tropylium ion (characteristic of benzyl/phenethyl)

Sample Preparation: Solid Phase Extraction (SPE)

For complex matrices (plasma or dissolved drug product), SPE is required to remove salts and proteins.

- Cartridge: Hydrophilic-Lipophilic Balance (HLB), 60 mg/3 cc.
- Conditioning: 1 mL Methanol followed by 1 mL Water.
- Loading: Load 500 µL sample (pH adjusted to 3.0).
- Washing: 1 mL 5% Methanol in Water (Removes highly polar interferences).
- Elution: 1 mL Methanol.
- Reconstitution: Evaporate to dryness under
 , reconstitute in 100 µL Mobile Phase.

Analytical Workflow Diagram



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Figure 2: End-to-end analytical workflow from sample extraction to MS/MS quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before every run, adhering to USP <621> guidelines.

System Suitability Criteria

- Retention Time Precision: RSD

2.0% for 6 replicate injections.

- Tailing Factor (

):

(Critical: Tailing > 1.5 indicates secondary interactions with silanols; add 5mM Ammonium Formate if observed).

- Signal-to-Noise (S/N):

10 for LOQ standards.

Common Issues & Solutions

Symptom	Probable Cause	Corrective Action
Peak Tailing	Silanol interaction with amine group.	Ensure pH is < 3.0; consider using a "base-deactivated" column.
Retention Shift	Mobile phase evaporation or pH drift.	Use fresh buffer daily; cap solvent bottles tightly.
Low Sensitivity (MS)	Ion suppression from matrix.[1]	Switch to APCI source or improve SPE wash step (increase organic % slightly).

References

- United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[2][3] [Link](#)
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- Sigma-Aldrich. N-(4-SULFAMOYLPHENETHYL)ACETAMIDE Product Specification & Safety Data Sheet.[6] [Link](#)

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